molecular formula C19H28N2O5S B10952288 Dipropan-2-yl 5-{[(3-methoxypropyl)carbamothioyl]amino}benzene-1,3-dicarboxylate

Dipropan-2-yl 5-{[(3-methoxypropyl)carbamothioyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B10952288
M. Wt: 396.5 g/mol
InChI Key: DSURLMQJCQYBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIISOPROPYL 5-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

The synthesis of DIISOPROPYL 5-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE typically involves multiple steps, including esterification, amidation, and thiolation reactions. The general synthetic route can be summarized as follows:

    Esterification: The initial step involves the esterification of isophthalic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.

    Amidation: The esterified product is then reacted with 3-methoxypropylamine to form the corresponding amide.

    Thiolation: Finally, the amide is treated with a thiolating agent such as carbon disulfide to introduce the carbothioyl group, resulting in the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

DIISOPROPYL 5-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DIISOPROPYL 5-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is employed in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe for studying biological pathways.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of DIISOPROPYL 5-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

DIISOPROPYL 5-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE can be compared with other similar compounds, such as:

    DIISOPROPYL 5-({[(3-ACETYLPHENYL)AMINO]CARBONYL}AMINO)ISOPHTHALATE: This compound has a similar structure but with an acetyl group instead of a methoxypropyl group, leading to different reactivity and applications.

    DIISOPROPYL 5-({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}AMINO)ISOPHTHALATE:

The uniqueness of DIISOPROPYL 5-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE lies in its specific functional groups and their arrangement, which confer distinct reactivity and versatility compared to other similar compounds.

Properties

Molecular Formula

C19H28N2O5S

Molecular Weight

396.5 g/mol

IUPAC Name

dipropan-2-yl 5-(3-methoxypropylcarbamothioylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H28N2O5S/c1-12(2)25-17(22)14-9-15(18(23)26-13(3)4)11-16(10-14)21-19(27)20-7-6-8-24-5/h9-13H,6-8H2,1-5H3,(H2,20,21,27)

InChI Key

DSURLMQJCQYBHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)NC(=S)NCCCOC)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.